(4-Chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone
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Overview
Description
(4-Chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone is an organic compound that features a complex structure with a chloro-methylphenyl group and a morpholinyl-pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with morpholine and pyrrolidine under controlled conditions. The reaction is often catalyzed by a base such as sodium carbonate and conducted in a solvent like dioxane or water at elevated temperatures (70-80°C) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways or receptors in the body.
Industry
In industrial applications, this compound is used in the formulation of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in these formulations .
Mechanism of Action
The mechanism of action of (4-Chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with similar structural features but lacking the morpholinyl-pyrrolidinyl group.
4-Chloro-3,5-dimethylphenol: Another related compound with additional methyl groups on the phenyl ring.
Uniqueness
What sets (4-Chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone apart from these similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-12-10-13(2-3-15(12)17)16(20)19-5-4-14(11-19)18-6-8-21-9-7-18/h2-3,10,14H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFWJIFPUYNTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC(C2)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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